Cas no 2248301-55-3 (3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride)

3,3-Difluoro-N-methylcyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative with potential applications in pharmaceutical and agrochemical research. The presence of two fluorine atoms at the 3-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The hydrochloride salt form improves solubility and handling properties. The N-methyl substitution further influences its reactivity and binding affinity, allowing for tailored modifications in synthetic pathways. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to optimize pharmacokinetic properties. Its well-defined structure and high purity make it suitable for precise synthetic applications.
3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride structure
2248301-55-3 structure
商品名:3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride
CAS番号:2248301-55-3
MF:C6H12ClF2N
メガワット:171.61598777771
CID:6184890
PubChem ID:138040990

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • SCHEMBL22691254
    • EN300-6496654
    • 3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride
    • 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
    • Z3398330350
    • 2248301-55-3
    • インチ: 1S/C6H11F2N.ClH/c1-9-5-2-3-6(7,8)4-5;/h5,9H,2-4H2,1H3;1H
    • InChIKey: MLNRYZJPPPGQKP-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1(CCC(C1)NC)F

計算された属性

  • せいみつぶんしりょう: 171.0626334g/mol
  • どういたいしつりょう: 171.0626334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6496654-0.05g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
0.05g
$218.0 2025-03-14
Enamine
EN300-6496654-0.1g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
0.1g
$326.0 2025-03-14
Enamine
EN300-6496654-0.5g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
0.5g
$735.0 2025-03-14
Enamine
EN300-6496654-1.0g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
1.0g
$943.0 2025-03-14
Enamine
EN300-6496654-10.0g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
10.0g
$4052.0 2025-03-14
Aaron
AR0287B5-100mg
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95%
100mg
$474.00 2025-02-15
Aaron
AR0287B5-2.5g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95%
2.5g
$2566.00 2025-02-15
1PlusChem
1P02872T-50mg
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95%
50mg
$322.00 2024-05-25
1PlusChem
1P02872T-100mg
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95%
100mg
$465.00 2024-05-25
Enamine
EN300-6496654-0.25g
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
2248301-55-3 95.0%
0.25g
$466.0 2025-03-14

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 関連文献

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochlorideに関する追加情報

3,3-Difluoro-N-Methylcyclopentan-1-Amine Hydrochloride: A Comprehensive Overview

The compound 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride (CAS No. 2248301-55-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a cyclopentane ring with fluorine substituents and an N-methyl amine group. The presence of the hydrochloride salt indicates that this compound is often used in its protonated form, which can influence its solubility and reactivity in various chemical reactions.

Recent studies have highlighted the importance of fluorinated amines in drug discovery and materials science. The fluorine atoms at the 3-position of the cyclopentane ring contribute to the molecule's electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. For instance, researchers have explored the use of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride in the development of novel antibiotics and antiviral agents. Its ability to form stable complexes with metal ions has also made it a promising candidate for catalytic applications.

The synthesis of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride involves a multi-step process that typically begins with the fluorination of cyclopentane derivatives. Advanced techniques such as electrophilic fluorination or nucleophilic substitution are employed to introduce the fluorine atoms at specific positions on the ring. The subsequent introduction of the N-methyl amine group is achieved through reductive amination or other amine-forming reactions. The final step involves protonation to form the hydrochloride salt, ensuring optimal solubility for further applications.

In terms of physical properties, 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride exhibits a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various reaction conditions makes it suitable for use in both laboratory and industrial settings. Recent research has also focused on optimizing the synthesis conditions to improve yield and reduce costs, making this compound more accessible for large-scale production.

The applications of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride are diverse and expanding rapidly due to its unique chemical properties. In pharmaceuticals, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic effects. For example, its role in creating bioisosteres has been pivotal in drug design strategies aimed at improving pharmacokinetic profiles. In materials science, this compound has been utilized in the development of high-performance polymers and coatings with enhanced mechanical and thermal properties.

Moreover, recent advancements in green chemistry have led to the exploration of sustainable synthesis methods for 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride. Researchers are investigating catalysts derived from renewable resources to minimize environmental impact while maintaining high yields. These efforts align with global initiatives to promote eco-friendly chemical processes and reduce reliance on hazardous reagents.

In conclusion, 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride (CAS No. 2248301-55-3) stands out as a versatile and valuable compound in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in various industries ranging from pharmaceuticals to materials science. As research continues to uncover new potentials for this compound, its role in driving innovation is expected to grow significantly.

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